rac-Nicotine-1,2',3',4',5',6'-13C6
Description
Significance of Stable Isotope Labeling in Biomedical and Chemical Research
Stable isotope labeling has become an indispensable tool across various fields of biomedical and chemical research. nih.gov By incorporating stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a molecule of interest, researchers can track its journey through a biological system. nih.govsilantes.com This technique offers a significant advantage over the use of radioactive isotopes as it poses no radiation risk, making it safer for clinical applications, especially in vulnerable populations. metsol.com
The combination of stable isotope labeling with powerful analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy allows for the precise quantification and structural elucidation of metabolites. nih.govacs.org This enables a deeper understanding of drug disposition, metabolic pathways, and the potential for target organ toxicities. nih.govacs.org In the realm of metabolomics, stable isotope labeling is crucial for investigating metabolic pathways, fluxes, and regulation. silantes.com
Rationale for Carbon-13 Enrichment in Nicotine (B1678760) Analogs for Research Applications
The use of carbon-13 (¹³C), a stable isotope of carbon, to label nicotine and its analogs has proven particularly valuable in research. wikipedia.org Carbon-13 enriched compounds are non-radioactive and therefore safe for use in human studies. wikipedia.org This allows for the detailed investigation of nicotine's metabolic processes in the human body. nih.gov
By introducing ¹³C-labeled nicotine into a system, researchers can distinguish it from the naturally occurring nicotine (predominantly ¹²C) already present. This is especially important in studies involving smokers, where it is necessary to differentiate between the administered dose and the nicotine obtained from tobacco use. nih.gov Combined gas chromatography-mass spectrometry can then be used to simultaneously measure the concentrations of both the isotopically labeled and the tobacco-derived nicotine in biological samples like blood. nih.gov This approach has been instrumental in determining the bioavailability of nicotine from various sources and in estimating nicotine intake from smoking. nih.govnih.govresearchgate.net
Furthermore, ¹³C-labeling aids in identifying and quantifying the various metabolites of nicotine, providing a comprehensive picture of its metabolic profile. acs.org This detailed metabolic mapping is essential for understanding the drug's pharmacokinetics and its effects on the body.
Overview of rac-Nicotine-1,2',3',4',5',6'-13C6 as a Definitive Research Probe
This compound is a specific isotopically labeled form of nicotine where six of the carbon atoms in the pyridine (B92270) ring have been replaced with the ¹³C isotope. The "rac-" prefix indicates that it is a racemic mixture, containing equal amounts of the (S)- and (R)-enantiomers of nicotine. Naturally occurring nicotine is predominantly the (S)-enantiomer. nih.gov
This particular isotopologue serves as a powerful research probe for several reasons. The six ¹³C atoms provide a distinct mass shift that is easily detectable by mass spectrometry, allowing for highly sensitive and specific tracking of the molecule and its metabolites. This high degree of labeling minimizes any potential for isotopic interference from naturally abundant ¹³C.
The use of this compound allows researchers to study the stereoselective metabolism of nicotine, meaning they can investigate whether the (S)- and (R)-enantiomers are metabolized differently in the body. Understanding the distinct pharmacological and toxicological properties of each enantiomer is crucial, as studies have shown that (S)-nicotine is more potent and toxic than (R)-nicotine. nih.gov
In essence, this compound provides a well-defined and unambiguous tool for dissecting the complex metabolic pathways and pharmacokinetic properties of nicotine, contributing significantly to our understanding of its role in tobacco addiction and its potential as a therapeutic agent.
Properties
CAS No. |
1189715-49-8 |
|---|---|
Molecular Formula |
C10H14N2 |
Molecular Weight |
168.19 |
IUPAC Name |
3-(1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/i2+1,4+1,6+1,8+1,9+1,10+1 |
InChI Key |
SNICXCGAKADSCV-NXGVJODUSA-N |
SMILES |
CN1CCCC1C2=CN=CC=C2 |
Synonyms |
3-(1-Methyl-2-pyrrolidinyl)pyridine-13C6; (±)-Nicotine-13C6; (±)-3-(1-Methyl-2-pyrrolidinyl)pyridine-13C6; (R,S)-Nicotine-13C6; (±)-Nicotine-13C6 ; 1-Methyl-2-(3-pyridyl)pyrrolidine-13C6; DL-Nicotine-13C6 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Enrichment of Rac Nicotine 1,2 ,3 ,4 ,5 ,6 13c6
Precursor Selection and Isotopic Incorporation Strategies
The synthesis of rac-Nicotine-1,2',3',4',5',6'-13C6 necessitates the careful selection of precursors already enriched with ¹³C. A common strategy involves utilizing a commercially available, highly enriched ¹³C source to construct the pyridine (B92270) ring of the nicotine (B1678760) molecule. For instance, ¹³C-labeled sodium acetate (B1210297) or other small, isotopically enriched building blocks can be used in the initial steps of a synthetic sequence. sioc-journal.cn The incorporation of the ¹³C atoms into the pyridine ring is a key step, and various synthetic methodologies can be employed to achieve this.
One approach involves the construction of the pyridine ring from acyclic, ¹³C-labeled precursors. This can be achieved through condensation reactions, such as the Hantzsch pyridine synthesis or similar methodologies that allow for the formation of the heterocyclic ring system from simpler, isotopically enriched components. sioc-journal.cn Another strategy is the modification of a pre-existing pyridine or a related heterocyclic compound through isotope exchange reactions, although this is less common for incorporating multiple carbon labels. nih.gov
Total Synthesis Approaches for Carbon-13 Labeled Nicotine Scaffolds
The total synthesis of nicotine has been a subject of interest for over a century, with the first synthesis reported in 1904. researchgate.net For the preparation of isotopically labeled analogs, these classical methods can be adapted by substituting one or more of the starting materials with their ¹³C-labeled counterparts.
A prevalent strategy for synthesizing the nicotine scaffold involves the condensation of a nicotinic acid derivative with a pyrrolidine-containing fragment. google.com In the context of producing this compound, a ¹³C-labeled nicotinic acid ester would be a key intermediate. This labeled intermediate can be prepared from simpler ¹³C-labeled precursors. wikipedia.org The subsequent reaction with a suitable pyrrolidinone derivative, followed by reduction and N-methylation, yields the final nicotine molecule. google.com
An alternative approach involves the formation of myosmine (B191914) as a key intermediate. Myosmine can be synthesized by condensing a nicotinic acid ester with N-vinyl-2-pyrrolidinone. nih.gov The resulting myosmine, which now contains the ¹³C-labeled pyridine ring, can then be reduced to nornicotine (B190312), followed by methylation to afford the desired nicotine product. google.comnih.gov
Stereoselective Synthesis Considerations for Racemic Nicotine Labeling
Naturally occurring nicotine is predominantly the (S)-enantiomer. jascoinc.comnih.gov However, many synthetic routes, unless specifically designed for stereoselectivity, will produce a racemic mixture of (R)- and (S)-nicotine. nih.govbmj.com For the production of this compound, a non-stereoselective synthesis is often sufficient and more cost-effective.
The reduction of the imine intermediate, myosmine, to nornicotine using reducing agents like sodium borohydride (B1222165) typically results in a racemic mixture of the nornicotine. scispace.com Subsequent methylation of this racemic nornicotine preserves the racemic nature of the final nicotine product. Stereodivergent syntheses have also been developed that can selectively produce either the (R) or (S) enantiomer, but for the purpose of a racemic standard, these more complex methods are not necessary. rsc.org The primary goal is to ensure an approximately equal (50:50) mixture of the two enantiomers in the final product. nih.gov
Analytical Verification of Isotopic Purity and Enantiomeric Purity
Following the synthesis, it is crucial to verify both the isotopic enrichment and the enantiomeric purity of the final product.
Isotopic Purity Verification: Mass spectrometry (MS) is a primary technique for determining the level of isotopic incorporation. By comparing the mass spectrum of the labeled nicotine with that of an unlabeled standard, the number and location of the ¹³C atoms can be confirmed. nih.govresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is also a powerful tool for this purpose. nih.govacs.orgresearchgate.net The ¹³C NMR spectrum will show significantly enhanced signals for the carbon atoms that have been successfully labeled. Quantitative ¹³C NMR can be used to determine the percentage of isotopic enrichment at each specific position. acs.org
Enantiomeric Purity Verification: To confirm that the synthesized nicotine is indeed a racemic mixture, chiral chromatography techniques are employed. Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) with chiral stationary phases can effectively separate the (S)- and (R)-enantiomers of nicotine. jascoinc.comnih.govacs.org This allows for the quantification of the relative amounts of each enantiomer, ensuring that the product is a 50:50 racemic mixture. nih.gov Polarimetry can also be used to confirm the lack of optical rotation, which is characteristic of a racemic mixture. nih.govacs.org
Below is a table summarizing the analytical techniques used for verification:
| Analytical Technique | Purpose | Key Findings | References |
| Mass Spectrometry (MS) | Verification of isotopic enrichment and determination of molecular weight. | Confirms the incorporation of six ¹³C atoms by a corresponding mass shift. | nih.govresearchgate.net |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of the position and extent of ¹³C labeling. | Shows enhanced signals for the six carbons in the pyridine ring. | nih.govacs.orgresearchgate.net |
| Chiral Gas Chromatography (GC) | Separation and quantification of (R)- and (S)-nicotine enantiomers. | Determines the enantiomeric ratio, confirming a racemic mixture. | jascoinc.comnih.govacs.org |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation and quantification of nicotine enantiomers. | Provides accurate determination of the 50:50 enantiomeric composition. | jascoinc.comnih.govacs.org |
| Polarimetry | Measurement of optical rotation. | A net optical rotation of zero indicates a racemic mixture. | nih.govacs.org |
Advanced Analytical Techniques Employing Rac Nicotine 1,2 ,3 ,4 ,5 ,6 13c6
Mass Spectrometry-Based Quantitative Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like liquid chromatography (LC), it provides high sensitivity and selectivity for identifying and quantifying specific compounds within complex mixtures, such as biological fluids. In this context, rac-Nicotine-13C6 is instrumental for achieving accurate and precise measurements of nicotine (B1678760) and its metabolites.
In quantitative bioanalytical assays, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during the analytical process. An ideal IS behaves identically to the analyte of interest (the substance being measured) during sample extraction, cleanup, and ionization, but is distinguishable by the detector.
Stable isotope-labeled (SIL) compounds like rac-Nicotine-13C6 are considered the gold standard for internal standards in mass spectrometry. researchgate.net Because its physical and chemical properties are nearly identical to native nicotine, it co-elutes during chromatography and experiences similar ionization efficiency or suppression from the sample matrix. researchgate.net However, its increased mass allows the mass spectrometer to detect it separately from the unlabeled analyte. By comparing the detector response of the analyte to the known concentration of the SIL IS, analysts can precisely calculate the analyte's concentration, compensating for potential sample loss or matrix-induced signal fluctuations. researchgate.net The use of ¹³C-labeled standards is often preferred over deuterium (B1214612) (²H) labeled standards because the stronger C-H bond compared to the C-D bond can sometimes cause chromatographic separation between the analyte and the deuterated standard, especially in high-resolution UPLC systems, which can compromise quantification accuracy. researchgate.net
Table 1: Key Advantages of rac-Nicotine-13C6 as an Internal Standard
| Feature | Advantage in Bioanalytical Assays |
| Identical Chemical Properties | Behaves the same as unlabeled nicotine during sample extraction and preparation, ensuring that any loss of analyte is mirrored by a proportional loss of the standard. |
| Co-elution in Chromatography | Has virtually the same retention time as the analyte in LC, meaning it is exposed to the same matrix effects at the same time, providing effective correction. researchgate.net |
| Distinct Mass | Easily differentiated from the unlabeled analyte by the mass spectrometer, allowing for simultaneous but separate detection. |
| High Isotopic Purity | Minimizes cross-talk or interference with the signal of the native analyte, leading to more accurate measurements at low concentrations. |
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, enabling the determination of an ion's elemental formula and enhancing confidence in compound identification. This capability is particularly advantageous for distinguishing between compounds with the same nominal mass but different elemental compositions.
The development of HRMS methods using rac-Nicotine-13C6 as an internal standard allows for highly selective and sensitive quantification of nicotine metabolites, even at trace levels. For instance, a method combining chiral stationary phase liquid chromatography with nanoelectrospray ionization and high-resolution tandem mass spectrometry (LC-NSI-HRMS/MS) has been successfully developed to measure the enantiomeric composition of the carcinogen N'-nitrosonornicotine (NNN) in the urine of tobacco users. nih.gov In this application, [¹³C₆]NNN, derived from the labeled nicotine precursor, served as the internal standard. nih.gov The high resolving power of the mass spectrometer allowed for the unambiguous detection of NNN enantiomers at femtomole per milliliter (fmol/mL) levels, demonstrating the power of HRMS in complex toxicological studies. nih.gov Such methods offer untargeted analysis capabilities, allowing for the retrospective interrogation of data to identify novel or unexpected metabolites without re-analyzing the sample. kcl.ac.uk
Table 2: Example Parameters for LC-NSI-HRMS/MS Analysis of NNN using a [¹³C₆]NNN Internal Standard
| Parameter | Setting | Purpose |
| Mass Spectrometer | High-Resolution Tandem Mass Spectrometer | Provides accurate mass measurement for confident identification. nih.gov |
| Ionization Mode | Nanoelectrospray Ionization (NSI) | Enhances sensitivity for detecting trace-level analytes. nih.gov |
| Internal Standard | [¹³C₆]NNN | Used for accurate quantification by correcting for analytical variability. nih.gov |
| Scan Type | Higher-Energy Collisional Dissociation (HCD) | Fragments the parent ion to produce specific product ions for confirmation (MS/MS). nih.gov |
| Resolution | 60,000 | Distinguishes the analyte signal from background interferences with high precision. nih.gov |
| Mass Transitions (m/z) | NNN: 178.1 → 148.0995[¹³C₆]NNN: 184.1 → 154.1196 | Specific parent-to-product ion transitions monitored for quantification of the analyte and the internal standard. nih.gov |
The optimization of LC-MS/MS protocols is crucial for developing robust, sensitive, and high-throughput methods for analyzing nicotine and its numerous metabolites, such as cotinine (B1669453) and NNN. This process involves systematically adjusting various parameters of both the liquid chromatograph and the tandem mass spectrometer to achieve the best possible performance.
Key optimization steps include selecting the appropriate LC column and mobile phase composition (e.g., acetonitrile (B52724) and formic acid in water) to ensure good chromatographic separation of the analytes. itim-cj.ro Mass spectrometer parameters are also finely tuned, including the ion source voltage and temperature, nebulizing and drying gas pressures, and collision energy. nih.govnih.gov For example, a highly sensitive method for quantifying nicotine and its metabolites in astrocyte cells was developed by optimizing ion spray voltage to 4800 V, source temperature to 400°C, and using specific collision energies for each compound to achieve optimal fragmentation in multiple reaction monitoring (MRM) mode. nih.gov The use of rac-Nicotine-13C6 and its corresponding labeled metabolites as internal standards is integral to the validation of these optimized methods, ensuring accuracy, precision, and reproducibility across a wide range of concentrations. nih.gov
Table 3: Typical Optimized LC-MS/MS Parameters for Nicotine Metabolite Analysis
| Parameter | Optimized Value | Impact on Analysis |
| Ion Source Temperature | 400°C | Optimizes the desolvation of ions, improving signal intensity. nih.govnih.gov |
| Ion Spray Voltage | 4800 V | Enhances the efficiency of ion formation in the electrospray source. nih.govnih.gov |
| Curtain Gas (CUR) | 20 psi | Prevents neutral molecules from entering the mass analyzer, reducing noise. nih.govnih.gov |
| Collision Gas (CAD) | 20 psi | Controls the fragmentation process in the collision cell for MS/MS. nih.gov |
| Mobile Phase | Acetonitrile/0.05% Formic Acid | Provides good separation and protonation of analytes for positive ion mode detection. nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Ensures high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon-13 Tracing and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. While ¹H NMR is more common due to its high sensitivity, ¹³C NMR offers significant advantages, including a much larger chemical shift range (~200 ppm vs. ~10 ppm for ¹H), which greatly reduces signal overlap in complex mixtures. frontiersin.org
The use of ¹³C-labeled compounds like rac-Nicotine-1,2',3',4',5',6'-13C6 is a powerful strategy in metabolic studies, often referred to as stable isotope-resolved metabolomics (SIRM). louisville.edu By introducing the ¹³C-labeled nicotine into a biological system, researchers can trace the metabolic fate of the carbon atoms through various biochemical pathways. nih.gov As the labeled nicotine is metabolized, the ¹³C atoms are incorporated into its metabolites. These ¹³C-enriched metabolites can be detected by NMR, allowing for the unambiguous identification of metabolic pathways and the elucidation of the structures of novel metabolites. frontiersin.org For instance, research has suggested that the C-2' position of nicotine would be an excellent site for labeling in metabolic studies using ¹³C NMR. researchgate.net The extensive labeling in rac-Nicotine-13C6 provides multiple reporter signals, enhancing the ability to trace the pyridine (B92270) ring's fate.
Integration with Microdialysis for Dynamic Monitoring in Biological Systems
Microdialysis is a minimally invasive in vivo sampling technique used to continuously monitor the concentrations of unbound analytes in the extracellular fluid of tissues, most commonly in the brain. nih.gov The technique involves implanting a small, semi-permeable probe into the target tissue. A physiological solution (perfusate) is slowly pumped through the probe, allowing small molecules from the surrounding tissue, such as neurotransmitters or drugs like nicotine and its metabolites, to diffuse across the membrane and be collected for analysis. nih.gov
By integrating microdialysis with the highly sensitive and specific LC-MS/MS methods described previously, researchers can achieve dynamic, real-time monitoring of nicotine and its metabolites in a specific tissue of a living system. In such a setup, microdialysate samples are collected at regular intervals and then analyzed. The use of this compound as an internal standard, added to each dialysate fraction, is essential for ensuring the accurate quantification of the low concentrations of analytes typically recovered via microdialysis. This powerful combination allows for the detailed study of pharmacokinetics and neurochemical effects, such as observing the rate of nicotine metabolism to cotinine within the brain or correlating neurotransmitter release with nicotine administration. nih.gov
Preclinical Investigations of Nicotine Disposition and Metabolic Pathways Using Rac Nicotine 1,2 ,3 ,4 ,5 ,6 13c6
In Vitro Metabolic Pathway Elucidation
In vitro models are crucial for dissecting the intricate metabolic pathways of nicotine (B1678760) without the complexities of a whole organism. The use of ¹³C₆-labeled nicotine in these systems has enabled detailed investigations into its biotransformation.
Enzymatic Biotransformation Studies in Subcellular Fractions and Cell Culture Models
Subcellular fractions, such as liver microsomes and S9 fractions, as well as various cell culture models, are standard tools for studying drug metabolism. When these systems are incubated with rac-Nicotine-1,2',3',4',5',6'-13C6, the resulting labeled metabolites can be accurately identified and quantified using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This approach allows researchers to pinpoint the specific enzymes and cellular components responsible for nicotine's breakdown.
Studies using these models have confirmed that the primary metabolic route for nicotine is the C-oxidation pathway, leading to the formation of cotinine (B1669453). pharmgkb.org The use of ¹³C₆-nicotine helps to distinguish the exogenously administered nicotine from any endogenous sources, ensuring the accuracy of metabolic rate calculations.
Identification of Novel Metabolites and Intermediate Structures via Isotope Tracing
Isotope tracing with this compound is a powerful technique for discovering previously unknown metabolites and transient intermediate structures. chemistryviews.org The characteristic mass shift of six daltons (due to the six ¹³C atoms) allows for the selective detection of all metabolites derived from the administered labeled nicotine. This has facilitated the identification of minor metabolic pathways and the characterization of their products. For instance, the formation of nicotine-Δ1′(5′)-iminium ion, a key intermediate in the conversion of nicotine to cotinine, has been studied using isotopically labeled precursors. frontiersin.org
Characterization of Cytochrome P450 and UGT Isoenzyme Contributions
The metabolism of nicotine is primarily carried out by the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzyme superfamilies. nih.gov The use of this compound in conjunction with specific chemical inhibitors or recombinant human enzymes allows for the precise determination of the contribution of individual isoenzymes.
It is well-established that CYP2A6 is the principal enzyme responsible for the C-oxidation of nicotine to cotinine. pharmgkb.orgwikipedia.orgnih.gov Studies using ¹³C₆-nicotine have further elucidated the roles of other CYPs, such as CYP2B6, in nicotine metabolism, particularly in individuals with reduced CYP2A6 activity. pharmgkb.orgnih.gov Similarly, the contributions of various UGT isoenzymes, like UGT2B10, in the glucuronidation of nicotine and its metabolites have been characterized. pharmgkb.orgnih.gov
In Vivo Pharmacokinetic and Metabolic Profiling in Animal Models
Animal models provide a more complex biological system to study the absorption, distribution, metabolism, and excretion (ADME) of nicotine. The administration of this compound to these models allows for comprehensive pharmacokinetic and metabolic profiling.
Comparative Absorption, Distribution, and Elimination Studies
The use of ¹³C₆-nicotine enables detailed comparative ADME studies in various animal models. Following administration, blood, urine, and feces can be collected over time to track the absorption, distribution, and elimination of the labeled compound and its metabolites. openmedscience.com This allows for the determination of key pharmacokinetic parameters such as bioavailability, volume of distribution, clearance, and half-life. nih.gov
For example, studies in rats have shown that nicotine is rapidly absorbed and distributed to various tissues. nih.gov The use of isotopically labeled nicotine helps to differentiate the administered dose from any potential environmental exposure, leading to more accurate pharmacokinetic modeling. nih.govnih.gov
Tissue-Specific Nicotine and Metabolite Disposition
A significant advantage of using this compound in animal models is the ability to investigate the distribution of nicotine and its metabolites in specific tissues. After a set period following administration, tissues can be harvested and analyzed for the presence of the ¹³C-label. This provides a detailed picture of where nicotine and its metabolites accumulate in the body.
Studies have shown that nicotine distributes extensively to tissues such as the brain, liver, kidney, and lung. nih.govnih.gov Research in rodent models has demonstrated that nicotine and its primary metabolite, cotinine, can cross the blood-brain barrier. frontiersin.org The use of ¹³C₆-nicotine in such studies allows for precise quantification of the parent compound and its metabolites in different brain regions, offering insights into the neuropharmacological effects of nicotine. plos.org
| Parameter | Finding | Species | Citation |
| Primary Metabolizing Enzyme | CYP2A6 | Human, Rat | pharmgkb.orgwikipedia.orgnih.gov |
| Major Metabolite | Cotinine | Human, Rat | pharmgkb.orgwikipedia.org |
| Nicotine Half-life | Approximately 2 hours | Human | wikipedia.org |
| Cotinine Half-life | 18-20 hours | Human | wikipedia.org |
| Tissue Distribution | Highest in liver, kidney, spleen, and lung | Human | nih.gov |
| Brain Penetration | Nicotine and cotinine cross the blood-brain barrier | Rodent | frontiersin.org |
Elucidation of Metabolic Intermediates and Excretion Pathways
The primary advantage of using this compound in preclinical models, such as rats and mice, is the ability to distinguish between exogenously administered nicotine and any endogenous sources. The mass shift of +6 atomic mass units allows for the unambiguous detection and quantification of the labeled nicotine and its metabolites by mass spectrometry.
In preclinical studies, after administration of this compound, biological samples like plasma, urine, and feces can be collected over time. Analysis of these samples via techniques such as liquid chromatography-mass spectrometry (LC-MS) enables the identification and quantification of 13C6-labeled metabolites.
The major metabolic pathway of nicotine is the conversion to cotinine, a reaction primarily catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.gov In rats, CYP2B1 is the key enzyme, as the rat CYP2A family is largely inactive towards nicotine. nih.gov The use of 13C6-nicotine would allow researchers to precisely track the formation of 13C6-cotinine. Further oxidation of 13C6-cotinine would lead to metabolites such as 13C6-trans-3'-hydroxycotinine.
Other metabolic pathways that can be traced using this compound include N-demethylation to 13C5-nornicotine (as one of the original 13C carbons would be lost with the methyl group) and N-oxidation to 13C6-nicotine-N'-oxide. nih.govnih.gov Glucuronidation, a phase II metabolic reaction, can also be tracked by identifying 13C6-nicotine-glucuronide and 13C6-cotinine-glucuronide in urine. nih.gov
By quantifying the labeled metabolites in urine and feces, researchers can determine the primary routes of excretion for nicotine and its various byproducts in different preclinical models. This provides a comprehensive picture of the metabolic fate and clearance of the compound.
Table 1: Hypothetical Distribution of 13C-Labeled Nicotine Metabolites in Preclinical Models
| Metabolite | Expected Labeled Form | Primary Matrix for Detection | Key Metabolic Pathway |
| Cotinine | 13C6-Cotinine | Plasma, Urine | C-oxidation |
| trans-3'-hydroxycotinine | 13C6-trans-3'-hydroxycotinine | Urine | Hydroxylation |
| Nornicotine (B190312) | 13C5-Nornicotine | Plasma, Urine | N-demethylation |
| Nicotine-N'-oxide | 13C6-Nicotine-N'-oxide | Urine | N-oxidation |
| Nicotine Glucuronide | 13C6-Nicotine-N-β-glucuronide | Urine | Glucuronidation |
This table is illustrative and based on known nicotine metabolic pathways. Actual distribution may vary between preclinical models.
Impact of Genetic Variations on Nicotine Metabolism in Preclinical Models
Preclinical models, particularly inbred mouse strains, are invaluable for investigating the influence of genetic background on drug metabolism. nih.gov By administering this compound to different strains of mice with known genetic variations in drug-metabolizing enzymes, researchers can pinpoint the specific genes that control the rate and pathway of nicotine metabolism.
For instance, studies have shown that mouse strains like C57BL/6J and NOD/ShiLtJ exhibit different levels of nicotine metabolism. nih.gov The NOD/ShiLtJ strain shows lower expression of the key nicotine-metabolizing enzymes Cyp2a5 and Cyp2a4 compared to the C57BL/6J strain. nih.gov If these strains were administered this compound, it would be expected that the NOD/ShiLtJ mice would exhibit higher plasma levels of the parent compound and lower levels of 13C6-cotinine and 13C6-trans-3'-hydroxycotinine.
Such studies allow for the direct correlation of an animal's genotype with its metabolic phenotype. This is crucial for understanding the genetic basis of individual differences in nicotine dependence and the risk for smoking-related diseases. The use of a stable isotope-labeled compound like this compound in these genetically diverse preclinical models provides precise data for quantitative trait locus (QTL) analysis to identify the genes responsible for variations in nicotine metabolism.
Table 2: Expected Differences in 13C6-Nicotine Metabolism Between Two Inbred Mouse Strains
| Mouse Strain | Key Gene Expression | Expected Plasma Levels of 13C6-Nicotine | Expected Plasma Levels of 13C6-Cotinine |
| C57BL/6J | Normal Cyp2a5/Cyp2a4 | Lower | Higher |
| NOD/ShiLtJ | Lower Cyp2a5/Cyp2a4 | Higher | Lower |
This table is based on known genetic differences between these mouse strains and the established role of CYP enzymes in nicotine metabolism. nih.gov
Chronic exposure to nicotine has also been shown to affect the metabolism of neurotransmitters in the brain. nih.govplos.org Studies using [U-13C6]glucose in mice chronically treated with nicotine have demonstrated alterations in glutamatergic and GABAergic metabolism. nih.govplos.org While these studies did not use labeled nicotine, they highlight the potential for using isotopically labeled compounds to understand the broader neurochemical impacts of nicotine, which could also be influenced by genetic factors.
Applications in Metabolic Flux Analysis and Systems Biology Research
Tracing Carbon Fluxes through Nicotine (B1678760) Degradation Pathways
Metabolic flux analysis (MFA) is a critical technique for understanding the flow of atoms through metabolic pathways. While extensive research has been conducted on nicotine degradation by various microorganisms, the use of 13C-labeled nicotine, such as rac-Nicotine-1,2',3',4',5',6'-13C6, offers a sophisticated approach to dynamically trace the carbon fluxes through these complex pathways. nih.gov
Microbial degradation of nicotine can proceed through several routes, including the pyridine (B92270) pathway, the pyrrolidine (B122466) pathway, and a variant that combines elements of both. nih.govmdpi.com By introducing this compound as a tracer, researchers can follow the distribution of the 13C label into downstream metabolites. This allows for the elucidation of the primary and alternative degradation routes utilized by specific microorganisms under various conditions.
For instance, in a hypothetical study using a nicotine-degrading bacterium, the pattern of 13C incorporation into intermediates such as cotinine (B1669453), pseudooxynicotine, and 3-succinoyl-pyridine would reveal the relative activities of the different enzymatic steps. nih.gov The analysis of the mass isotopologue distribution of these metabolites via mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy can provide quantitative data on the flux through each branch of the pathway. While studies have detailed nicotine biosynthesis using 13CO2 and [U-13C6]glucose as tracers, the specific application of this compound in these degradation flux studies remains a promising area for future research. mdpi.com
Quantitative Metabolomics Approaches Utilizing Isotopic Labeling
One of the most prominent applications of this compound is in quantitative metabolomics, where it serves as an ideal internal standard for the analysis of nicotine and its metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.comresearchgate.net The use of stable isotope-labeled internal standards is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate and precise quantification. mdpi.com
In a typical quantitative analysis, a known amount of this compound is added to a biological sample (e.g., plasma, urine) at the beginning of the sample preparation process. nih.govresearchgate.net Since the labeled nicotine has a higher mass than its unlabeled counterpart but exhibits nearly identical chemical and physical properties, it co-elutes during chromatography and co-ionizes in the mass spectrometer. By monitoring the specific mass-to-charge (m/z) transitions for both the analyte and the internal standard, the concentration of the unlabeled nicotine and its metabolites can be accurately determined.
For example, a method for the simultaneous quantification of nicotine and its major metabolites would involve monitoring specific precursor-to-product ion transitions. The table below illustrates hypothetical MRM (Multiple Reaction Monitoring) transitions that could be used in such an assay.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Nicotine | 163.1 | 130.1 |
| This compound | 169.1 | 136.1 |
| Cotinine | 177.1 | 80.1 |
| Cotinine-d3 (Internal Standard) | 180.1 | 80.1 |
| trans-3'-hydroxycotinine | 193.1 | 80.1 |
| trans-3'-hydroxycotinine-d3 (Internal Standard) | 196.1 | 80.1 |
This table is illustrative and specific transitions may vary based on the analytical method and instrumentation.
The application of such methods is vital in pharmacokinetic studies, therapeutic drug monitoring, and in assessing exposure to tobacco smoke. researchgate.net
Investigation of Metabolic Enzyme Activities and Pathways in Response to Xenobiotic Exposure in Preclinical Systems
The metabolism of nicotine is primarily carried out by cytochrome P450 (CYP) enzymes, particularly CYP2A6, and to a lesser extent by other enzymes like flavin-containing monooxygenase 3 (FMO3). nih.gov Exposure to xenobiotics—foreign chemical substances—can induce or inhibit the activity of these enzymes, thereby altering the rate and pattern of nicotine metabolism. This compound can be a valuable tool in preclinical studies designed to investigate these effects.
In such studies, animal models can be exposed to a xenobiotic of interest, followed by the administration of a known dose of this compound. By analyzing the time course of the appearance and disappearance of the labeled nicotine and its metabolites in biological fluids, researchers can determine key pharmacokinetic parameters such as clearance and half-life. Changes in these parameters following xenobiotic exposure would indicate an alteration in the activity of the metabolizing enzymes.
For example, an increase in the rate of formation of 13C-labeled cotinine from 13C-labeled nicotine would suggest an induction of CYP2A6 activity. Conversely, a decrease would indicate inhibition. This approach allows for a precise assessment of the impact of xenobiotics on specific metabolic pathways. While the principle is well-established, specific published studies detailing the use of this compound for this exact purpose are not widely available, representing another area ripe for investigation. However, the use of stable isotope-labeled compounds in general for studying the effects of xenobiotics on drug metabolism is a common practice in preclinical research. ymaws.com
Theoretical and Mechanistic Considerations of Carbon 13 Isotopic Labeling
Principles of Stable Isotope Tracing in Complex Biological Matrices
Stable isotope tracing is a powerful technique used to follow the journey of a molecule through intricate biological systems. The fundamental principle lies in the administration of a substrate labeled with a stable, non-radioactive isotope, such as ¹³C, and then monitoring the appearance of this isotope in downstream metabolites. acs.org These labeled compounds are chemically and functionally identical to their endogenous counterparts but are distinguishable by their increased mass. iaea.org This mass difference allows for their detection and quantification using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netsci-hub.se
The use of a multi-labeled compound like rac-Nicotine-1,2',3',4',5',6'-13C6 offers a distinct advantage. The mass shift of +6 atomic mass units makes the labeled molecule and its metabolites easily distinguishable from the naturally occurring (unlabeled) compounds and from background noise in the mass spectrometer, enhancing the sensitivity and specificity of the analysis.
Absence of Significant Kinetic Isotope Effects with Carbon-13 Labeling
A key consideration in isotope tracing studies is the potential for kinetic isotope effects (KIEs). A KIE occurs when the rate of a chemical reaction is altered due to the presence of a heavier isotope at a particular atomic position involved in the reaction's rate-determining step. This is because the heavier isotope forms a stronger chemical bond, which requires more energy to break.
Therefore, it is a widely accepted assumption that this compound will behave biochemically in an identical manner to its unlabeled counterpart. This ensures that the metabolic pathways traced by the labeled molecule accurately reflect the metabolism of the drug itself, without significant bias introduced by the isotopic label.
Applications in Understanding Stereochemical Metabolic Fate (Racemic Mixture Implications)
Nicotine (B1678760) possesses a chiral center at the 2'-position of the pyrrolidine (B122466) ring, and thus exists as two enantiomers: (S)-nicotine and (R)-nicotine. Naturally occurring nicotine in tobacco is predominantly the (S)-enantiomer. However, synthetic nicotine can be produced as a racemic mixture, containing equal amounts of both (S)- and (R)-enantiomers. The two enantiomers exhibit different pharmacological and toxicological properties, and their metabolism is stereoselective.
The use of this compound is particularly valuable for elucidating the differential metabolic fate of these enantiomers. By administering the labeled racemic mixture, researchers can track the metabolites of both (S)- and (R)-nicotine simultaneously. This allows for a direct comparison of their metabolic pathways and rates of clearance within the same biological system, thereby providing a clear picture of the stereoselectivity of the metabolic enzymes involved.
The primary metabolic pathway for nicotine is its conversion to cotinine (B1669453), a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2A6. nih.govnih.gov This process is stereoselective, with (S)-nicotine being the preferred substrate. Other metabolic pathways, such as N-oxidation and glucuronidation, also contribute to nicotine's biotransformation and can exhibit stereoselectivity.
Urinary Metabolite Profile of Nicotine
The analysis of urinary metabolites provides a non-invasive method to assess the extent and pathways of nicotine metabolism. The following table summarizes the typical distribution of major nicotine metabolites found in human urine following administration of nicotine. The use of this compound would allow for the precise quantification of the contribution of the administered dose to each of these metabolic fractions.
| Metabolite | Percentage of Total Urinary Nicotine Metabolites |
|---|---|
| trans-3'-Hydroxycotinine | 35-45% |
| Cotinine | 10-15% |
| Nicotine | 5-10% |
| Cotinine N-oxide | 5-10% |
| Nicotine N-oxide | 3-6% |
| Nornicotine (B190312) | 1-2% |
| Other Metabolites (including glucuronide conjugates) | Variable |
Future Research Directions and Advanced Applications
Development of Novel Isotopic Labeling Strategies for Nicotine (B1678760) and Related Alkaloids
Future research will focus on creating more sophisticated isotopic labeling strategies to answer more nuanced biological questions. numberanalytics.com While compounds like rac-Nicotine-1,2',3',4',5',6'-13C6 are invaluable for quantification, the development of novel labeling patterns can help elucidate specific metabolic transformations. clearsynth.com This includes synthesizing nicotine with isotopes placed at different, specific atomic positions.
For instance, labeling specific sites on the pyrrolidine (B122466) or pyridine (B92270) ring can help track the fate of these rings during metabolism. This allows researchers to distinguish between different metabolic pathways and understand the formation of various metabolites with greater precision. researchgate.net The choice of isotope, whether 13C, 15N, or deuterium (B1214612) (2H), can be tailored to the specific analytical technique and research question, such as investigating the mechanisms of enzymatic reactions or the formation of toxic byproducts. numberanalytics.comnih.gov The development of new synthetic methods will be crucial to making these complex labeled molecules more accessible for research. numberanalytics.com
Integration with Multi-Omics Data for Comprehensive Metabolic Understanding
The true power of using stable isotopes like this compound will be realized through its integration with multi-omics data. researchgate.net By combining metabolomics data, which is enhanced by the use of isotopic standards, with genomics, transcriptomics, and proteomics, a more complete picture of nicotine's impact on biological systems can be formed. frontiersin.orgoup.com This systems-level approach can uncover previously hidden relationships between an individual's genetic makeup, their metabolic response to nicotine, and their susceptibility to nicotine dependence and tobacco-related diseases. researchgate.netmdpi.com
For example, integrated multi-omics analyses in tobacco research have already begun to identify metabolic pathways and regulatory genes involved in nicotine biosynthesis. frontiersin.org In human studies, this approach can help elucidate how variations in genes, such as those for cytochrome P450 enzymes, affect nicotine metabolism and an individual's response to smoking cessation therapies. oup.com The combination of these data streams offers unprecedented opportunities to understand the underlying mechanisms of nicotine's action and to identify new biomarkers for exposure and harm. researchgate.net
Advanced Analytical Techniques for Enhanced Resolution and Sensitivity in Isotope Tracking
The continuous advancement of analytical instrumentation is key to maximizing the utility of isotopically labeled compounds. High-resolution mass spectrometry (HRMS), particularly when coupled with techniques like ultra-high-performance liquid chromatography (UHPLC), allows for the precise detection and quantification of labeled nicotine and its metabolites, even at very low concentrations. acs.org
Future developments will likely focus on improving the spatial and temporal resolution of these measurements. Techniques like mass spectrometry imaging could one day allow researchers to visualize the distribution of nicotine and its metabolites within specific tissues or even single cells. Furthermore, advancements in nuclear magnetic resonance (NMR) spectroscopy, including methods for analyzing site-specific isotope ratios, can provide complementary information about the source and metabolic history of a nicotine sample. acs.orgnih.gov These advanced methods will provide a more dynamic and detailed view of nicotine pharmacokinetics in the body. acs.org
Expansion of Preclinical Models for Mechanistic Studies
To better understand the mechanisms of nicotine's effects, researchers are expanding the range of preclinical models used in their studies. nih.gov While rodent models have been the cornerstone of nicotine research, providing valuable insights into its effects on the developing brain and its role in addiction, newer models are being developed to better mimic human physiology and disease. nih.govcancer.gov
These include the use of more complex animal models, such as those that have been genetically modified to express human metabolic enzymes, providing a more accurate representation of how humans process nicotine. cancer.gov Additionally, the development of in vitro models, such as organ-on-a-chip systems and 3D cell cultures, offers a way to study the effects of nicotine on specific organs, like the lungs or liver, in a highly controlled environment. researchgate.net These advanced preclinical models, when used in conjunction with isotopically labeled nicotine, will allow for more rigorous testing of cause-and-effect relationships and a deeper understanding of the molecular mechanisms underlying nicotine's physiological and pathological effects. nih.govfrontiersin.org
Computational Modeling and Isotope-Assisted Metabolic Flux Analysis (MFA)
Computational modeling and metabolic flux analysis (MFA) are powerful tools for interpreting the complex data generated from isotope-tracing experiments. vanderbilt.edu MFA uses the patterns of isotope incorporation into metabolites to calculate the rates (fluxes) of metabolic reactions within a biochemical network. nih.govosti.gov By using substrates labeled with stable isotopes like 13C, researchers can trace the flow of atoms through metabolic pathways. researchgate.net
The application of MFA to nicotine metabolism can provide a quantitative understanding of how nicotine is processed and how this is influenced by factors like genetics and co-exposure to other substances. vanderbilt.edu For example, it can be used to determine the relative importance of different metabolic pathways, identify metabolic bottlenecks, and predict how the system will respond to perturbations. vanderbilt.eduosti.gov As computational models become more sophisticated and are integrated with multi-omics data, they will become indispensable for translating experimental data into a mechanistic understanding of nicotine metabolism and for guiding the development of new therapeutic strategies. researchgate.net
Q & A
Q. What is the role of isotopic labeling (¹³C₆) in nicotine metabolism studies, and how should experimental controls be designed to validate its use?
Isotopic labeling enables precise tracking of nicotine metabolites in biological matrices (e.g., plasma, urine) via mass spectrometry (MS). To validate its use, researchers must:
- Design comparative experiments : Compare unlabeled nicotine with ¹³C₆-labeled nicotine under identical conditions to confirm isotopic stability and absence of kinetic isotope effects .
- Include negative controls : Use matrices spiked with unlabeled nicotine to distinguish background signals from labeled analytes .
- Calibrate MS parameters : Optimize ionization and fragmentation settings to minimize isotopic interference, ensuring resolution between labeled and endogenous compounds .
Q. How can researchers ensure reproducibility when using rac-Nicotine-¹³C₆ as an internal standard in pharmacokinetic studies?
Reproducibility requires:
- Structured documentation : Follow NIH guidelines for reporting experimental conditions (e.g., sample preparation, storage temperatures, MS instrument models) to enable replication .
- Batch validation : Perform intra- and inter-assay validation across multiple batches to assess precision and accuracy .
- Data transparency : Share raw chromatograms and calibration curves in supplementary materials, adhering to journal standards for supporting information .
Advanced Research Questions
Q. What methodological strategies mitigate isotopic dilution effects when rac-Nicotine-¹³C₆ is used in complex biological matrices?
Isotopic dilution can skew quantification. Solutions include:
- Matrix-matched calibration : Prepare standards in the same biological matrix (e.g., plasma) to account for matrix-induced suppression/enhancement effects .
- Post-column infusion : Introduce labeled nicotine post-column to distinguish ionization efficiency changes from true dilution .
- Cross-validation with orthogonal techniques : Validate results using non-MS methods (e.g., NMR) to confirm isotopic integrity .
Q. How can conflicting data on nicotine enantiomer pharmacokinetics be resolved using rac-Nicotine-¹³C₆?
Contradictions often arise from enantiomeric resolution limitations. To address this:
- Chiral chromatography : Pair rac-Nicotine-¹³C₆ with chiral columns (e.g., cellulose-based) to separate (R)- and (S)-nicotine enantiomers .
- Dual-labeling approaches : Use additional isotopic labels (e.g., ²H) on specific enantiomers to track metabolic pathways independently .
- Statistical reconciliation : Apply multivariate analysis to disentangle enantiomer-specific metabolism from experimental noise .
What frameworks guide the formulation of hypothesis-driven research questions for studying nicotine-protein adducts using rac-Nicotine-¹³C₆?
The PICO(T) framework structures questions by defining:
- Population : Target proteins (e.g., hemoglobin, albumin).
- Intervention : Exposure to rac-Nicotine-¹³C₆ under physiological conditions.
- Comparison : Unmodified proteins vs. adducts.
- Outcome : Quantification of adduct formation rates.
- Time : Temporal stability of adducts in vitro/in vivo . Complement this with the FINER criteria to ensure feasibility, novelty, and ethical alignment .
Methodological and Analytical Challenges
Q. How should researchers design dose-response experiments to assess rac-Nicotine-¹³C₆ toxicity while accounting for isotopic tracer effects?
- Tiered dosing : Use sub-pharmacological to supra-pharmacological doses to identify non-linear kinetics attributable to isotopic labeling .
- Endpoint diversification : Combine traditional toxicity markers (e.g., ALT/AST levels) with isotopic tracer-specific endpoints (e.g., ¹³C enrichment in metabolites) .
- Computational modeling : Integrate physiologically based pharmacokinetic (PBPK) models to predict tracer behavior across doses .
Q. What statistical approaches are optimal for analyzing time-resolved ¹³C isotopic enrichment data in nicotine metabolism studies?
- Non-linear regression : Fit exponential decay models to isotopic enrichment curves to estimate metabolic half-lives .
- Cluster analysis : Group metabolites by enrichment patterns to identify pathway-specific bottlenecks .
- Error propagation : Account for MS instrument variability using Monte Carlo simulations in uncertainty quantification .
Ethical and Reporting Standards
Q. How can researchers align experimental protocols using rac-Nicotine-¹³C₆ with FAIR (Findable, Accessible, Interoperable, Reusable) data principles?
- Metadata annotation : Use standardized formats (e.g., ISA-Tab) to document sample preparation, MS parameters, and QC criteria .
- Repository deposition : Share datasets in public repositories (e.g., MetaboLights) with persistent identifiers (DOIs) .
- Cross-disciplinary collaboration : Engage bioinformaticians to ensure data interoperability across metabolomics and proteomics platforms .
Cross-Disciplinary Applications
Q. What innovative applications of rac-Nicotine-¹³C₆ exist in environmental toxicology beyond traditional biomedical research?
- Soil/water tracer studies : Track nicotine degradation products in ecosystems using ¹³C-labeled precursors to map environmental persistence .
- Airborne particulate analysis : Combine with aerosol mass spectrometry to quantify nicotine adsorption on PM₂.₅ particles .
- Ecological modeling : Integrate isotopic data into fate-and-transport models to predict nicotine-derived pollutant dispersal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
